molecular formula C13H8N2O3 B092847 4-(4-Nitrophenoxy)benzonitrile CAS No. 17076-68-5

4-(4-Nitrophenoxy)benzonitrile

Cat. No. B092847
CAS RN: 17076-68-5
M. Wt: 240.21 g/mol
InChI Key: YUNRKJHCHMIMLS-UHFFFAOYSA-N
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Description

“4-(4-Nitrophenoxy)benzonitrile” is a chemical compound with the CAS Number: 17076-68-5. It has a molecular weight of 240.22 and its IUPAC name is 4-(4-nitrophenoxy)benzonitrile .


Synthesis Analysis

While specific synthesis methods for “4-(4-Nitrophenoxy)benzonitrile” were not found, there are general methods for the synthesis of benzonitrile derivatives. For instance, one method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . Another method involves the use of ionic liquid as the recycling agent .


Molecular Structure Analysis

The InChI code for “4-(4-Nitrophenoxy)benzonitrile” is 1S/C13H8N2O3/c14-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(16)17/h1-8H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Drug Discovery

4-(4-Nitrophenoxy)benzonitrile shows promise in the realm of drug discovery . Its structure is conducive to modifications that can lead to the development of new pharmacologically active compounds. It can serve as a precursor in the synthesis of various medicinal agents , particularly those targeting receptor sites or enzymatic pathways .

Materials Science

In materials science , this compound is utilized for synthesizing advanced polymers and organic materials . Its nitro and nitrile groups are reactive sites that can be involved in polymerization reactions to create novel materials with specific mechanical and chemical properties.

Organic Synthesis

As an intermediate in organic synthesis , 4-(4-Nitrophenoxy)benzonitrile is used to introduce the nitrophenoxy moiety into larger molecules. This is particularly useful in synthesizing complex aromatic compounds , which are prevalent in many organic products and materials .

Analytical Chemistry

In analytical chemistry , this compound can be used as a standard or reference material in various chromatographic and spectroscopic methods. Its unique spectral properties allow for its use in quantitative analysis and method development .

Environmental Science

Research in environmental science may employ 4-(4-Nitrophenoxy)benzonitrile to study the degradation pathways of nitroaromatic compounds, which are significant as potential environmental contaminants. Understanding its breakdown can help in assessing the environmental impact and remediation strategies .

Biochemistry Research

In biochemistry research , this compound’s interactions with biomolecules can be studied. It may be used to probe the biochemical pathways involving nitroaromatics or to understand the molecular basis of its biological activity, which could lead to insights into cellular processes .

Safety and Hazards

“4-(4-Nitrophenoxy)benzonitrile” is classified as harmful. The safety information includes hazard statements H317, H319, and precautionary statements P261, P264, P272, P280, P302+P352, P321, P362+P364, P501 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for “4-(4-Nitrophenoxy)benzonitrile” were not found, m-Aryloxy phenols, a related class of compounds, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Mechanism of Action

Target of Action

The primary targets of 4-(4-Nitrophenoxy)benzonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is still ongoing .

Biochemical Pathways

It is worth noting that benzonitrile herbicides have been known to undergo biotransformation via the nitrile hydratase–amidase pathway in certain organisms . This could potentially provide some insight into the biochemical pathways affected by 4-(4-Nitrophenoxy)benzonitrile.

Result of Action

The molecular and cellular effects of 4-(4-Nitrophenoxy)benzonitrile’s action are currently unknown

properties

IUPAC Name

4-(4-nitrophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNRKJHCHMIMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168938
Record name Benzonitrile, 4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenoxy)benzonitrile

CAS RN

17076-68-5
Record name Benzonitrile, 4-(4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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